molecular formula C6H11NO3S B11912221 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone

1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone

Cat. No.: B11912221
M. Wt: 177.22 g/mol
InChI Key: ACFUJGFPYWLGTP-UHFFFAOYSA-N
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Description

1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is an organic compound that features a sulfonyl group attached to an azetidine ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone typically involves the reaction of azetidine with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate azetidine sulfonate, which is then treated with an ethanone derivative to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ethanone group can be reduced to the corresponding alcohol.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(1-(Methylsulfonyl)azetidin-3-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone group.

    1-(1-(Methylsulfonyl)pyrrolidin-3-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

1-(1-methylsulfonylazetidin-3-yl)ethanone

InChI

InChI=1S/C6H11NO3S/c1-5(8)6-3-7(4-6)11(2,9)10/h6H,3-4H2,1-2H3

InChI Key

ACFUJGFPYWLGTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(C1)S(=O)(=O)C

Origin of Product

United States

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